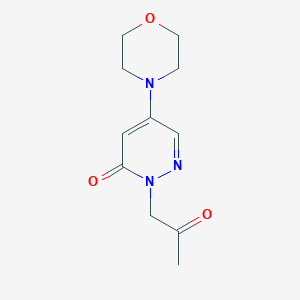

![molecular formula C20H17N5O3 B2940430 2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891114-42-4](/img/structure/B2940430.png)

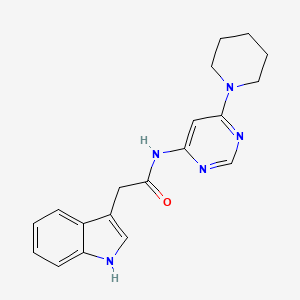

2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a compound that contains a 1,2,4-triazolo[4,3-b]pyridazine scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . It’s part of a class of compounds that have attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[4,3-b]pyridazine nucleus has attracted enormous attention . For example, Foroughifar et al. reported an efficient route for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis

The molecular structure of “2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring . This ring is a five-membered triazole ring fused with a six-membered pyridazine ring .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antiproliferative Activity : Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yl, such as those involving dimethoxy modifications, have been synthesized and evaluated for their antiproliferative activity against various cell lines. These compounds, in their ester form, demonstrated the ability to inhibit the proliferation of endothelial and tumor cells, marking their significance in the study of cancer treatments and antitumor agents (Ilić et al., 2011).

Antimicrobial and Antioxidant Activities : Another study focused on synthesizing a series of compounds with the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety and evaluating their antimicrobial and antioxidant activities. These compounds were characterized by various spectroscopic techniques and showed promising results in antimicrobial efficacy, highlighting their potential as novel agents in combating microbial infections and oxidative stress (Gilava et al., 2020).

Heterocyclic Compound Synthesis : The importance of [1,2,4]triazolo[4,3-b]pyridazin-6-yl derivatives extends to the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for the development of new therapeutic agents. Studies have demonstrated methods for creating these derivatives through metal-free synthesis, offering efficient pathways for the construction of biologically significant structures (Zheng et al., 2014).

Direcciones Futuras

The future directions for the study of “2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” and similar compounds include the development of new synthetic approaches, further exploration of their pharmacological activities, and the design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Propiedades

IUPAC Name |

2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-27-15-6-7-16(18(11-15)28-2)20(26)22-14-5-3-4-13(10-14)17-8-9-19-23-21-12-25(19)24-17/h3-12H,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFPEOIEYPYVAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2940355.png)

![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)

![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)

![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)